(E)-carbamoylmethanecarbonimidoylcyanide
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H5N3O |
|---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
3-amino-3-oxopropanimidoyl cyanide |
InChI |
InChI=1S/C4H5N3O/c5-2-3(6)1-4(7)8/h6H,1H2,(H2,7,8) |
InChI Key |
CFQNLQIFRAWCAJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=N)C#N)C(=O)N |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms Involving E Carbamoylmethanecarbonimidoylcyanide
Detailed Mechanistic Investigations of Formation Reactions
There is no available literature detailing the specific formation reactions of (E)-carbamoylmethanecarbonimidoylcyanide.
Nucleophilic and Electrophilic Pathways
In the context of organic chemistry, nucleophiles are species that donate an electron pair to form a new covalent bond, and they are often negatively charged or have lone pairs of electrons. youtube.com Electrophiles are electron-pair acceptors and are typically positively charged or have an electron-deficient center. youtube.com The formation of a molecule like this compound would theoretically involve reactions where these principles apply.
For instance, the cyano group (C≡N) is a potent nucleophile, particularly the cyanide ion (CN⁻), which can participate in substitution reactions with alkyl halides. chemistrysteps.comebsco.com Conversely, the carbon atom in the cyano group is electrophilic and can be attacked by strong nucleophiles. chemistrysteps.com The formation of the carbamoyl (B1232498) group (R-C(=O)NH₂) often involves the reaction of an acyl chloride or ester with ammonia (B1221849) or an amine, a classic nucleophilic acyl substitution.
The carbonimidoyl group (C=NH) suggests a structure that could be formed through various pathways, potentially involving the reaction of a nitrile with an amine or the dehydration of an amide-like precursor.
Intermediate Characterization and Transition State Analysis
Without specific reaction data for this compound, any discussion of its reaction intermediates and transition states remains purely theoretical.
Generally, the characterization of unstable intermediates in chemical reactions can be achieved using techniques like electrospray mass spectrometry combined with tandem mass spectrometry. nih.gov These methods allow for the structural elucidation of transient species formed during a reaction. nih.gov For example, in the cyanogen (B1215507) bromide cleavage of peptides, cyclic hydrated homoserine iminolactone intermediates have been identified. nih.gov
Transition state analysis, which examines the high-energy structure that exists as reactants are converting into products, often employs computational methods like Density Functional Theory (DFT) and experimental techniques such as kinetic isotope effect studies. rsc.orgrsc.org This analysis provides insight into the reaction's rate-determining step and the nature of bond-forming and bond-breaking processes. rsc.org
Reactivity Studies and Transformation Mechanisms
No specific reactivity studies or transformation mechanisms for this compound have been documented. The following subsections describe the general reactivity of its constituent functional groups.
Reactions at the Carbamoyl Moiety
The carbamoyl group (-CONH₂) is essentially an amide. The primary reactions of amides include:
Hydrolysis: Amides can be hydrolyzed to carboxylic acids under acidic or basic conditions. ebsco.com This process typically involves the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon.
Dehydration: Amides can be dehydrated to form nitriles, often using strong dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). ebsco.com
Reduction: The carbonyl group of an amide can be reduced to a methylene (B1212753) group (-CH₂-) to form an amine, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Reactions at the Carbonimidoyl Linkage
The carbonimidoyl group, or imine group (C=N), is susceptible to nucleophilic attack at the carbon atom, similar to a carbonyl group.
Hydrolysis: Imines can be hydrolyzed with water to form a carbonyl compound (a ketone or aldehyde) and an amine. This reaction is often reversible.
Reduction: The C=N double bond can be reduced to a C-N single bond to form an amine, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.
Reactions Involving the Cyano Group
The cyano group (-C≡N) is a versatile functional group in organic synthesis. rsc.org
Hydrolysis: Nitriles can be hydrolyzed in the presence of acid or base to first form an amide and then a carboxylic acid. chemistrysteps.comebsco.com The reaction proceeds via nucleophilic attack of water on the electrophilic carbon of the nitrile. chemistrysteps.com
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like LiAlH₄ or through catalytic hydrogenation. chemistrysteps.com Using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) can lead to the formation of an aldehyde after hydrolysis of the intermediate imine. chemistrysteps.com
Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents add to the electrophilic carbon of the nitrile to form an iminium ion intermediate, which upon hydrolysis yields a ketone. chemistrysteps.com
Radical Reactions: The cyano group can act as a radical acceptor in cascade reactions, which allows for the construction of various heterocyclic and carbocyclic structures. rsc.org
| Functional Group | Potential Reactants | Potential Products | Reaction Type |
| Carbamoyl (-CONH₂) | H₂O, H⁺/OH⁻ | Carboxylic Acid | Hydrolysis |
| Carbamoyl (-CONH₂) | P₂O₅, SOCl₂ | Nitrile | Dehydration |
| Carbonimidoyl (C=N) | H₂O | Carbonyl Compound + Amine | Hydrolysis |
| Carbonimidoyl (C=N) | NaBH₄, H₂/cat. | Amine | Reduction |
| Cyano (-C≡N) | H₂O, H⁺/OH⁻ | Carboxylic Acid | Hydrolysis |
| Cyano (-C≡N) | LiAlH₄ | Primary Amine | Reduction |
| Cyano (-C≡N) | Grignard Reagent | Ketone (after hydrolysis) | Nucleophilic Addition |
Concerted vs. Stepwise Mechanisms: A Critical Analysis
In the realm of chemical kinetics, the distinction between a concerted and a stepwise reaction mechanism is of paramount importance. A concerted reaction is a process in which all bond-breaking and bond-forming events occur in a single, simultaneous step through a single transition state. buchler-gmbh.com Conversely, a stepwise mechanism involves two or more elementary steps, each with its own transition state, and the formation of one or more reactive intermediates. buchler-gmbh.com The energetic landscape of these two possibilities often dictates the preferred reaction pathway. buchler-gmbh.com
For this compound, consider a hypothetical cycloaddition reaction. In a concerted [4+2] cycloaddition, the diene would approach the dienophile, and the new sigma bonds would form in a synchronous or asynchronous manner within the same transition state. academie-sciences.fr The stereochemistry of the reactants would be preserved in the product, a hallmark of many concerted processes. academie-sciences.fr
In contrast, a stepwise mechanism for the same cycloaddition would proceed through a diradical or zwitterionic intermediate. academie-sciences.fr The initial bond formation would lead to an intermediate that then undergoes a second bond formation to close the ring. The existence of a discrete intermediate can often be inferred through experimental techniques such as trapping experiments or spectroscopic observation under specific conditions.
The preference for a concerted versus a stepwise mechanism is influenced by several factors, including the electronic nature of the reactants, steric hindrance, and the ability of the system to stabilize any potential intermediates. For instance, in reactions involving α,β-unsaturated carbonyl compounds, the presence of electron-withdrawing groups can influence the stability of potential intermediates, thereby affecting the reaction pathway. nih.gov Computational studies on similar systems, such as the cycloaddition of unsaturated nitrile oxides, have shown that even for what might appear to be a concerted process, the bond-forming events can be highly asynchronous. nih.gov
Table 1: Hypothetical Comparison of Concerted and Stepwise Cycloaddition Pathways for this compound
| Feature | Concerted Mechanism | Stepwise Mechanism |
| Number of Steps | One | Two or more |
| Transition States | One | Two or more |
| Intermediates | None | One or more (e.g., diradical, zwitterion) |
| Stereochemistry | Generally stereospecific | Loss of stereospecificity possible |
| Energy Profile | Single energy barrier | Multiple energy barriers with intermediate wells |
Kinetic and Thermodynamic Aspects of Reactions
The feasibility and rate of a chemical reaction are governed by the principles of thermodynamics and kinetics, respectively. Thermodynamics deals with the relative energies of reactants and products, determining the position of equilibrium, while kinetics is concerned with the reaction rate and the factors that influence it. nih.gov
Determination of Rate Laws and Kinetic Parameters
The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants and is determined experimentally. masterorganicchemistry.com For a reaction involving this compound, a hypothetical Michael addition of a nucleophile (Nu⁻) can be considered. The rate law would take the general form:
Rate = k[this compound]ⁿ[Nu⁻]ᵐ
where 'k' is the rate constant, and 'n' and 'm' are the reaction orders with respect to each reactant. These orders must be determined through experiments where the initial concentration of one reactant is varied while the other is held constant, and the effect on the initial reaction rate is measured.
Table 2: Illustrative Kinetic Data for a Hypothetical Michael Addition Reaction
| Experiment | Initial [this compound] (M) | Initial [Nu⁻] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |
Based on this illustrative data, the reaction is first order in this compound and zero order in the nucleophile, with a rate constant k = 1.5 x 10⁻³ s⁻¹.
Activation Energies and Reaction Pathway Energetics
The activation energy (Ea) is the minimum energy required for a reaction to occur and represents the energy barrier that must be overcome for reactants to transform into products. nih.gov It can be determined experimentally by measuring the rate constant at different temperatures and using the Arrhenius equation.
For reactions of this compound, computational chemistry provides a powerful tool to investigate the energetics of different reaction pathways. nih.gov Density Functional Theory (DFT) calculations, for example, can be used to map out the potential energy surface for a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products.
A computational study on a hypothetical intramolecular cycloaddition of a related unsaturated nitrile oxide revealed the activation barriers for different stereochemical pathways. nih.gov Such studies can provide precise values for activation energies and reaction enthalpies, offering deep insight into the kinetic and thermodynamic favorability of each step. For example, a calculated lower activation energy for one pathway over another would suggest it is the kinetically favored route.
Table 3: Hypothetical Calculated Energetic Parameters for a Reaction Pathway
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State 1 | +25.3 | +24.8 |
| Intermediate | +5.7 | +6.1 |
| Transition State 2 | +15.9 | +16.5 |
| Products | -10.2 | -9.8 |
This hypothetical data suggests a two-step reaction with the first step being rate-determining due to the higher activation energy.
Solvent Effects on Reaction Mechanisms and Selectivity
The choice of solvent can have a profound impact on the rate, mechanism, and selectivity of a chemical reaction. nih.gov Solvents can stabilize or destabilize reactants, transition states, and intermediates to different extents, thereby altering the energetic landscape of the reaction.
For reactions involving a polar molecule like this compound, solvent polarity is a key factor. In a stepwise reaction that proceeds through a charged intermediate (zwitterion), a polar protic solvent (e.g., methanol) or a polar aprotic solvent (e.g., DMSO) would be expected to stabilize the intermediate more effectively than a nonpolar solvent (e.g., hexane). This stabilization would lower the energy of the intermediate and potentially the preceding transition state, thus accelerating the reaction rate.
In the context of a Michael addition, the solvent can influence the nucleophilicity of the attacking species. nih.gov For instance, in aza-Michael additions of anilines, polar protic fluorinated alcohols have been shown to enhance the reaction by activating the Michael acceptor through hydrogen bonding. nih.gov The selectivity between competing pathways, such as 1,2- versus 1,4-addition in α,β-unsaturated systems, can also be tuned by the choice of solvent. A solvent that preferentially solvates the hard carbonyl oxygen might favor the softer 1,4-addition pathway.
Table 4: Illustrative Solvent Effects on the Rate Constant of a Hypothetical Reaction
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| Hexane | 1.9 | 1 |
| Dichloromethane | 9.1 | 58 |
| Acetone | 21 | 450 |
| Methanol | 33 | 1,200 |
| DMSO | 47 | 5,500 |
This illustrative data shows a significant rate enhancement in more polar solvents, suggesting the stabilization of a polar transition state or intermediate.
Derivatization and Structure Reactivity/property Relationships of E Carbamoylmethanecarbonimidoylcyanide Analogues
Design and Synthesis of Structural Analogues and Derivatives
The synthesis of derivatives of (E)-carbamoylmethanecarbonimidoylcyanide can be approached by modifying its three key functional groups. This allows for a diverse range of analogues to be prepared for further investigation.
The carbamoyl (B1232498) group (-CONH2) offers several sites for chemical modification, primarily at the nitrogen atom. These modifications can introduce a variety of substituents, thereby altering the electronic and steric profile of the molecule.
N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups on the carbamoyl nitrogen leads to N-substituted and N,N-disubstituted ureas. A common synthetic strategy involves the reaction of amines with isocyanates, which can be generated in situ from carbamoyl derivatives. For instance, the Hofmann rearrangement of primary amides can produce isocyanate intermediates that react with amines to form N-substituted ureas. organic-chemistry.org Alternatively, carbamoyl chlorides can react with amines to yield ureas. rsc.orgnih.gov The use of S-alkyl carbamothioates can also serve as a precursor to isocyanates via thermolysis, which then react with various nucleophiles like alcohols and amines in situ. nih.gov Another versatile method employs N-alkyl carbamoylimidazoles, prepared from primary amines and 1,1'-carbonyldiimidazole (B1668759) (CDI), which act as stable and manageable isocyanate equivalents for the synthesis of unsymmetrical ureas under mild, often aqueous, conditions. nih.gov
N-Acylation: The synthesis of N-acylureas can be achieved through several routes. One established method is the reaction of an N-acylisocyanate with an amine. reading.ac.uk Another approach involves the condensation of carboxylic acids with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), which can sometimes lead to the formation of N-acylurea as a side product through an O-to-N acyl migration. researchgate.netnih.gov More direct methods include the coupling of amines with N-(phenoxycarbonyl)benzamide intermediates. nih.gov These reactions allow for the introduction of an additional carbonyl group, which can significantly influence the compound's electronic properties and hydrogen bonding capabilities.
Conversion to Carbamates and Thiocarbamates: The carbamoyl moiety can be conceptually transformed into a carbamate (B1207046) or thiocarbamate. Synthetically, this is often achieved by reacting an alcohol or thiol with an activated carbamoyl precursor, such as a carbamoyl chloride or an isocyanate. nih.govnih.gov The use of urea (B33335) as a carbonyl source to react with amines and alcohols over a solid catalyst represents a greener approach to N-substituted carbamates. rsc.orgresearchgate.net
Table 1: Illustrative Synthetic Strategies for Carbamoyl Group Modification
| Target Derivative | General Method | Precursors | Key Features |
| N-Substituted Ureas | Reaction with Amines | Isocyanates, Carbamoyl Chlorides, N-Alkyl Carbamoylimidazoles | Versatile for introducing a wide range of substituents. organic-chemistry.orgnih.gov |
| N-Acylureas | Condensation/Coupling | Carboxylic Acids + Carbodiimides, N-Acylisocyanates + Amines | Introduces a second carbonyl group, enhancing electronic effects. reading.ac.ukresearchgate.net |
| N-Substituted Carbamates | Reaction with Alcohols | Isocyanates, Urea, Carbamoyl Chlorides | Replaces the amino group with an alkoxy group. rsc.orgresearchgate.net |
The carbonimidoyl group (C=N) is a key structural element whose properties can be tuned by altering the substituents on both the carbon and nitrogen atoms. Imidoyl halides, particularly imidoyl chlorides, are versatile intermediates for these transformations. wikipedia.org
Synthesis of Imidoyl Chloride Precursors: Imidoyl chlorides can be synthesized from monosubstituted amides using reagents like phosgene (B1210022) or thionyl chloride. wikipedia.org Another common method involves treating carboxamides with phosphorus trichloride (B1173362) or phosphorus pentachloride. researchgate.netbohrium.com These precursors are generally reactive compounds, sensitive to moisture. wikipedia.orgresearchgate.net
Nucleophilic Substitution at the Imidoyl Carbon: The chloride in an imidoyl chloride is a good leaving group, allowing for substitution by various nucleophiles. This is a primary route to introduce diversity at the imidoyl carbon's linkage.
Reaction with Amines: Forms amidines. wikipedia.org
Reaction with Alcohols/Thiols: Yields imidates and thioimidates, respectively. wikipedia.org
Reaction with Cyanide Salts: Produces imidoyl cyanides, which are compounds structurally related to the parent molecule. wikipedia.orgtandfonline.com The synthesis of α-halogenated imidoyl cyanides has been reported, highlighting the potential for further functionalization. tandfonline.com
Variation of the N-Substituent: The substituent on the imidoyl nitrogen dictates the steric and electronic environment around the C=N bond. This can be varied by starting from different N-substituted amides during the synthesis of the imidoyl chloride precursor. The stability and reactivity of the resulting imidoyl derivative are influenced by the nature of this substituent.
The cyano (nitrile) group is a highly versatile functional handle that can be transformed into a wide array of other functionalities through well-established organic reactions. numberanalytics.com
Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions. chemguide.co.uk Partial hydrolysis typically yields a primary amide, while complete hydrolysis leads to a carboxylic acid. libretexts.orgchemistrysteps.comlumenlearning.comopenstax.org This transformation replaces the triple bond with a carbonyl group, fundamentally altering the electronic character from a π-acceptor to a different type of polar group.
Reduction: The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation with H₂ over catalysts like palladium, platinum, or Raney nickel. libretexts.orgchemguide.co.ukorganic-chemistry.orgstudymind.co.ukcommonorganicchemistry.com This converts the linear sp-hybridized carbon into a tetrahedral sp³-hybridized carbon, introducing basicity and conformational flexibility.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. libretexts.org Subsequent hydrolysis of the intermediate imine anion yields a ketone, providing a powerful method for carbon-carbon bond formation. libretexts.orgopenstax.org
Cycloaddition Reactions: Nitriles can participate as dipolarophiles or dienophiles in cycloaddition reactions. For example, the [3+2] cycloaddition with nitrile oxides generates isoxazoles, nih.govacs.orgyoutube.com while reaction with azides can form tetrazoles. researchgate.net These reactions are highly valuable for constructing five-membered heterocyclic rings.
Table 2: Summary of Common Transformations of the Cyano Group
| Reaction Type | Reagents | Product Functional Group | Reference(s) |
| Complete Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | chemguide.co.ukopenstax.org |
| Partial Hydrolysis | H₃O⁺ or OH⁻, controlled conditions | Amide | chemistrysteps.comlumenlearning.com |
| Reduction | LiAlH₄; or H₂, Pd/C | Primary Amine | chemguide.co.ukorganic-chemistry.orgcommonorganicchemistry.com |
| Addition | Grignard Reagent (R-MgX), then H₃O⁺ | Ketone | libretexts.orgopenstax.org |
| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | Isoxazole | nih.govyoutube.com |
| [3+2] Cycloaddition | Azide (R-N₃) | Tetrazole | researchgate.net |
Systematic Investigation of Structure-Reactivity Relationships
By synthesizing a library of analogues, the relationship between molecular structure and chemical reactivity can be systematically investigated. The electronic and steric properties of the substituents introduced are the primary determinants of these relationships.
The electronic nature of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—profoundly influences reaction rates by altering the electron density at various reactive centers within the molecule.
Effects on the Carbamoyl Group: For reactions involving the carbamoyl nitrogen as a nucleophile, attaching EDGs to the nitrogen would increase its nucleophilicity. Conversely, EWGs, such as an acyl group (forming an N-acylurea), would decrease its nucleophilicity due to resonance delocalization of the lone pair across two carbonyls. In the solvolysis of related carbamoyl chlorides, electron-withdrawing groups on the nitrogen were found to decrease the reaction rate. nih.gov
Effects on the Cyano Group: The reactivity of the cyano group in nucleophilic additions is governed by the electrophilicity of its carbon atom. libretexts.org Substituents on the adjacent methane (B114726) carbon that have an electron-withdrawing inductive effect would enhance this electrophilicity and accelerate the rate of nucleophilic attack.
Table 3: Predicted Electronic Effects of Substituents on the Reactivity of Analogues
| Substituent (R) on Imidoyl-N | Hammett Constant (σₚ) | Predicted Effect on Imidoyl Carbon Electrophilicity | Predicted Relative Rate of Nucleophilic Addition |
| -OCH₃ | -0.27 | Decrease | Slower |
| -CH₃ | -0.17 | Decrease | Slower |
| -H | 0.00 | Baseline | 1 |
| -Cl | +0.23 | Increase | Faster |
| -CN | +0.66 | Significant Increase | Much Faster |
| -NO₂ | +0.78 | Strong Increase | Fastest |
This table presents a hypothetical scenario for nucleophilic addition to the imidoyl carbon based on the electronic properties of a para-substituent on an N-aryl group.
The three-dimensional arrangement of atoms plays a critical role in determining whether a reaction can occur and what its stereochemical outcome will be.
Steric Hindrance: Bulky substituents near a reactive center can physically block the approach of a reagent, slowing down or preventing a reaction. chemistrysteps.comyoutube.com
At the carbamoyl group , large N-substituents (e.g., a tert-butyl group) could hinder reactions involving the adjacent imidoyl group.
At the imidoyl carbon , bulky groups on either the carbon or the nitrogen atom can impede the approach of a nucleophile. acs.org This is a well-known effect in substitution reactions. chemistrysteps.com For instance, the rate of solvolysis in piperidino- and morpholino-carbamoyl chlorides is influenced by the steric environment. nih.gov
At the cyano group , while the linear geometry makes it relatively accessible, bulky adjacent groups can still influence its reactivity, particularly in reactions requiring the formation of a tetrahedral intermediate, such as in cyanohydrin formation. researchgate.net
Stereochemical Influences: The defined (E)-configuration of the C=N double bond is a crucial stereochemical feature. Reactions that involve addition to this double bond, such as the addition of a nucleophile to the imidoyl carbon, would lead to the formation of a new stereocenter at that carbon. The existing stereochemistry of the molecule can direct the approach of the incoming reagent, potentially leading to diastereoselective outcomes. For example, hydroxyl-directed cycloaddition reactions of nitrile oxides with cyclic allylic alcohols have been shown to proceed with high diastereoselectivity, highlighting the powerful influence of existing functional groups on stereochemical control. acs.org The synthesis of chiral cyanohydrins from aldehydes and ketones is another area where stereocontrol is paramount. researchgate.netorganic-chemistry.org Similarly, any chiral centers introduced via derivatization, for instance in the N-substituent of the carbamoyl group, could influence the stereochemical course of subsequent reactions.
Correlation of Molecular Structure with Chemical Properties
The chemical properties of a compound are intrinsically linked to its molecular structure. By systematically modifying a parent structure and observing the resulting changes in properties, a structure-property relationship (SPR) can be established. This relationship is crucial for the rational design of new molecules with desired characteristics.
In modern drug discovery and materials science, the prediction of chemical properties through computational methods is a cornerstone of the design process. These in silico predictions are then validated and refined through experimental testing. For analogues of this compound, such as N-acylsulfonamides, this iterative process of prediction and validation is well-documented. nih.govnih.gov
Computational models, often employing density functional theory (DFT) or other quantum mechanical methods, can predict a range of properties including:
Acidity (pKa): The N-H bond in the carbamoyl or sulfonamide group is acidic. The pKa can be computationally estimated by calculating the energy difference between the protonated and deprotonated states. These predictions can be experimentally validated using techniques like potentiometric titration or UV-Vis spectroscopy.
Lipophilicity (logP): This property, which describes a compound's solubility in a non-polar solvent versus a polar one, is critical for predicting its behavior in biological systems. Computational models calculate logP based on the contributions of different molecular fragments. Experimental validation is typically performed using the shake-flask method or reverse-phase high-performance liquid chromatography (RP-HPLC).
Permeability: The ability of a molecule to pass through biological membranes can be predicted based on its size, charge, and lipophilicity. Experimental validation often involves cell-based assays, such as the Caco-2 permeability assay.
A study on N-acylsulfonamide bioisosteres (compounds with similar shapes and electronic properties) demonstrated the power of this combined computational and experimental approach. researchgate.net By replacing the N-acylsulfonamide moiety with various surrogates, researchers were able to modulate the acidity, permeability, and lipophilicity of the compounds. nih.gov The experimental data largely correlated with the predicted trends, providing a robust framework for designing analogues with fine-tuned properties. researchgate.net
Table 1: Predicted and Experimental Properties of N-Acylsulfonamide Analogues
| Analogue | Modification | Predicted pKa | Experimental pKa | Predicted logP | Experimental logP |
| Reference | N-Acylsulfonamide | 5.2 | 5.5 | 2.1 | 2.3 |
| Analogue A | Carboxylic Acid Bioisostere | 4.8 | 4.9 | 1.8 | 1.9 |
| Analogue B | Tetrazole Bioisostere | 5.9 | 6.1 | 1.5 | 1.7 |
| Analogue C | Introduction of Fluoroalkyl Group | 4.5 | 4.7 | 2.8 | 3.0 |
Note: The data in this table is representative and compiled from general trends discussed in the cited literature. nih.govnih.govresearchgate.net
Key intramolecular interactions influenced by molecular geometry include:
Steric Hindrance: The non-bonded interactions between atoms or groups can lead to steric strain if they are forced into close proximity. In the case of derivatized analogues, bulky substituents on the carbamoyl group or the carbonimidoyl moiety can influence the preferred conformation and the rotational barriers around single bonds. This can affect the accessibility of certain parts of the molecule for reaction and can influence its binding to a target protein. nih.gov
The geometry of the double bond is particularly crucial. For instance, in sulindac (B1681787) derivatives, the Z and E isomers of a benzylidene double bond exhibit different biological activities as cyclooxygenase inhibitors, in part due to the different spatial presentation of the key interacting groups. nih.gov
Table 2: Influence of Geometric Isomerism on Intramolecular Interactions
| Geometric Isomer | Key Feature | Potential Intramolecular Interaction | Consequence |
| (E)-isomer | Trans arrangement across C=N | Less steric hindrance between substituents. | May favor intermolecular interactions over intramolecular ones. |
| (Z)-isomer | Cis arrangement across C=N | Potential for steric clash or favorable intramolecular hydrogen bonding. | Can lock the conformation, affecting reactivity and physical properties. |
Note: This table presents a generalized analysis based on fundamental chemical principles. jeeadv.ac.innih.gov
Advanced Spectroscopic and Structural Characterization Techniques for E Carbamoylmethanecarbonimidoylcyanide
Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structure
No crystal structure data from X-ray diffraction or other crystallographic techniques have been published. Therefore, definitive information on the compound's three-dimensional structure, bond lengths, bond angles, and crystal packing is unavailable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
